Lxr-623

Catalog No.
S533889
CAS No.
875787-07-8
M.F
C21H12ClF5N2
M. Wt
422.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lxr-623

CAS Number

875787-07-8

Product Name

Lxr-623

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole

Molecular Formula

C21H12ClF5N2

Molecular Weight

422.8 g/mol

InChI

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2

InChI Key

KYWWJENKIMRJBI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR 623, LXR-623, LXR623, WAY 252623, WAY-252623, WAY252623

Canonical SMILES

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F

The exact mass of the compound 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole is 422.06092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LXR-623 (WAY-252623, CAS: 875787-07-8) is a highly brain-penetrant, synthetic Liver X Receptor (LXR) modulator that functions as a partial agonist for LXRα and a full agonist for LXRβ. In scientific procurement and material selection, it is prioritized over first-generation LXR agonists due to its ability to robustly upregulate cholesterol efflux transporters (ABCA1 and ABCG1) while maintaining a significantly improved hepatic safety profile. Its distinct physicochemical properties allow it to cross the blood-brain barrier effectively, making it a critical compound for in vivo research targeting neuro-oncology, atherosclerosis, and host-lipid-dependent viral replication pathways.

Substituting LXR-623 with classic, non-selective LXR agonists like T0901317 or GW3965 routinely compromises in vivo study integrity [1]. T0901317 acts as a full agonist at both LXRα and LXRβ, which potently upregulates SREBP1c in the liver, leading to massive hepatic steatosis and hypertriglyceridemia that confound long-term metabolic or cardiovascular data [1]. Conversely, while GW3965 shares some LXR activation traits, it lacks the specialized blood-brain barrier penetrance and distinct transcriptional cofactor recruitment profile of LXR-623 [2]. Consequently, using these generic alternatives in central nervous system (CNS) models—such as glioblastoma or neurodegeneration—results in sub-therapeutic brain tissue concentrations and fails to replicate the targeted cholesterol-depletion apoptosis achieved specifically by LXR-623[2].

Hepatic Safety and SREBP1c Activation Profile

A critical differentiator for LXR-623 is its ability to avoid the severe lipogenic toxicity associated with benchmark LXR agonists. While T0901317 induces significant hepatic lipogenesis and elevates plasma triglycerides by upregulating SREBP1c, LXR-623 acts as an LXRα-partial agonist that does not induce Srebp1c in the cerebral cortex or liver [1]. In hamster models, LXR-623 remains lipid-neutral up to 50 mg/kg without causing the dose-dependent plasma triglyceride spikes seen with T0901317 [2].

Evidence DimensionHepatic lipogenesis and plasma triglyceride elevation
Target Compound DataLXR-623 (lipid-neutral up to 50 mg/kg; no Srebp1c induction in liver)
Comparator Or BaselineT0901317 (induces severe hepatic steatosis and hypertriglyceridemia)
Quantified DifferenceComplete avoidance of dose-dependent triglyceride spikes and Srebp1c upregulation
ConditionsIn vivo rodent and hamster models (oral administration)

Essential for long-term in vivo procurement, as it prevents confounding metabolic syndrome and hepatotoxicity during atherosclerosis or systemic lipid research.

Isoform-Selective Receptor Potency

LXR-623 provides precise pharmacological control through its differentiated binding affinities. It demonstrates an IC50 of 24 nM for LXRβ (acting as a full agonist) and a much weaker 179 nM for LXRα (acting as a partial agonist) . In contrast, the standard comparator T0901317 shows no meaningful selectivity between the two isoforms, acting as a potent full agonist for both [1].

Evidence DimensionLXR isoform IC50 and agonism profile
Target Compound DataLXR-623 (LXRβ IC50 = 24 nM [full]; LXRα IC50 = 179 nM [partial])
Comparator Or BaselineT0901317 (Non-selective full agonist for both LXRα and LXRβ)
Quantified Difference~7.5-fold selectivity for LXRβ over LXRα with partial vs. full agonism divergence
ConditionsIn vitro biochemical binding and transactivation assays

Allows researchers to selectively drive LXRβ-mediated therapeutic pathways without fully triggering LXRα-driven peripheral adverse effects.

In Vivo Glioblastoma (GBM) Apoptosis and CNS Penetrance

LXR-623 is highly suited for neuro-oncology due to its robust blood-brain barrier penetrance. When administered at 400 mg/kg p.o., LXR-623 achieves therapeutic levels in the brain, inducing a greater than 10-fold increase in TUNEL staining (apoptosis) in GBM tumors and significantly reducing LDLR protein expression[1]. Conversely, LXR inverse agonists like SR9243 demonstrate no anti-tumor effect on GBM cells, and peripheral LXR agonists fail to reach necessary CNS concentrations [1].

Evidence DimensionIn vivo tumor cell apoptosis (TUNEL staining)
Target Compound DataLXR-623 (>10-fold increase in TUNEL staining in GBM tumors)
Comparator Or BaselineSR9243 (No anti-tumor effect or apoptosis induction in GBM cells)
Quantified Difference>10-fold increase in apoptosis specifically in CNS-located tumor cells
ConditionsIntracranial patient-derived GBM mouse models (400 mg/kg p.o.)

Validates LXR-623 as an evidence-backed procurement choice for neuro-oncology models requiring direct BBB crossing and cholesterol-depletion-mediated tumor cell death.

Antiviral Efficacy via Host Cholesterol Efflux

Beyond metabolic and oncological applications, LXR-623 demonstrates potent antiviral properties by disrupting host cell membrane biogenesis. At a concentration of 100 µM, LXR-623 negatively impacted Powassan virus (POWV) replication by >10-fold compared to DMSO-treated controls by promoting cholesterol efflux [1]. In sharp contrast, the LXR antagonist GSK2033 had no significant effect on vector-borne flavivirus replication, confirming the necessity of the LXR agonist mechanism[1].

Evidence DimensionViral replication inhibition (Powassan virus)
Target Compound DataLXR-623 (>10-fold reduction in viral replication)
Comparator Or BaselineGSK2033 (LXR antagonist) (No significant effect on replication)
Quantified Difference>10-fold suppression of viral replication specific to LXR agonism
ConditionsIn vitro human neuroblastoma SK-N-SH cell line (100 µM concentration)

Expands the utility of LXR-623 into virology screening workflows targeting host-lipid dependencies rather than highly mutable viral proteins.

Neuro-Oncology and Glioblastoma (GBM) Therapeutics

Driven by its exceptional blood-brain barrier penetrance and LXRβ selectivity, LXR-623 is a highly effective compound for in vivo glioblastoma models. It is utilized to study metabolic co-dependencies in brain cancers, specifically by upregulating ABCA1 to force cholesterol efflux, thereby inducing targeted apoptosis in GBM cells while sparing normal astrocytes[1].

Atherosclerosis and Plaque Regression Studies

Because LXR-623 avoids the severe SREBP1c-driven hepatic lipogenesis seen with first-generation agonists like T0901317, it is a highly suitable choice for long-term cardiovascular studies. It allows researchers to evaluate ABCA1/ABCG1-mediated cholesterol efflux and plaque regression in LDLR-/- mice or hamsters without the confounding variables of drug-induced fatty liver or hypertriglyceridemia [2].

Host-Directed Antiviral Pathway Screening

LXR-623 is increasingly procured for virology research targeting vector-borne flaviviruses (such as Zika and Powassan). By artificially stimulating cellular cholesterol efflux, LXR-623 disrupts the endoplasmic reticulum expansion and vesicle biogenesis required for viral replication, providing a robust tool for developing host-directed, non-interferon-mediated antivirals [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

6

Exact Mass

422.0609169 Da

Monoisotopic Mass

422.0609169 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W82FEU838

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Lx-623

Dates

Last modified: 08-15-2023
1: Giannarelli C, Cimmino G, Connolly TM, Ibanez B, Ruiz JM, Alique M, Zafar MU, Fuster V, Feuerstein G, Badimon JJ. Synergistic effect of liver X receptor activation and simvastatin on plaque regression and stabilization: an magnetic resonance imaging study in a model of advanced atherosclerosis. Eur Heart J. 2012 Jan;33(2):264-73. doi: 10.1093/eurheartj/ehr136. Epub 2011 May 23. PubMed PMID: 21606082.
2: Ratni H, Wright MB. Recent progress in liver X receptor-selective modulators. Curr Opin Drug Discov Devel. 2010 Jul;13(4):403-13. Review. PubMed PMID: 20597026.
3: Quinet EM, Basso MD, Halpern AR, Yates DW, Steffan RJ, Clerin V, Resmini C, Keith JC, Berrodin TJ, Feingold I, Zhong W, Hartman HB, Evans MJ, Gardell SJ, DiBlasio-Smith E, Mounts WM, LaVallie ER, Wrobel J, Nambi P, Vlasuk GP. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse. J Lipid Res. 2009 Dec;50(12):2358-70. doi: 10.1194/jlr.M900037-JLR200. Epub 2009 Mar 24. PubMed PMID: 19318684; PubMed Central PMCID: PMC2781308.

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